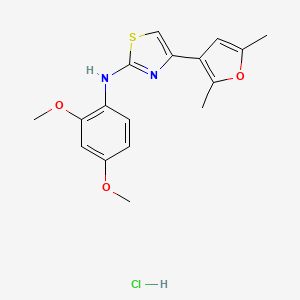![molecular formula C21H19NO4S B2904595 Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-02-3](/img/structure/B2904595.png)
Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C21H19NO4S . It is also known by other names such as “methyl 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-[(1-oxo-3-phenylpropyl)amino]phenoxy]-, methyl ester" .
Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate:
Pharmaceutical Applications
Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate has shown potential in pharmaceutical research due to its unique chemical structure. Compounds containing thiophene rings are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for its potential as a lead molecule in the development of new drugs targeting these conditions.
Organic Electronics
Thiophene derivatives are widely used in the field of organic electronics. They are key components in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate make it a promising candidate for research in this area.
Material Science
In material science, thiophene-based compounds are utilized as corrosion inhibitors and in the fabrication of advanced materials . The structural features of Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate could be leveraged to develop new materials with enhanced properties for industrial applications.
Catalysis
Thiophene derivatives have been investigated for their catalytic properties in various chemical reactions . Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate could be studied for its potential as a catalyst or catalyst precursor in organic synthesis, potentially leading to more efficient and selective chemical processes.
Biological Imaging
The unique optical properties of thiophene-containing compounds make them suitable for use in biological imaging . Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate could be explored as a fluorescent probe or imaging agent, aiding in the visualization of biological processes at the cellular or molecular level.
Environmental Applications
Thiophene derivatives have been studied for their potential in environmental applications, such as the detection and removal of pollutants . The chemical structure of Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate could be tailored to develop sensors or materials for environmental monitoring and remediation.
Polymer Science
In polymer science, thiophene-based monomers are used to synthesize conductive polymers . Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate could serve as a building block for the development of new conductive polymers with potential applications in electronics, energy storage, and more.
Medicinal Chemistry
The compound’s structure suggests it could be a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents . Researchers could modify its structure to enhance its pharmacological properties, leading to the discovery of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
methyl 3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-6-5-9-16(17)22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJUOUYQSVLPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)

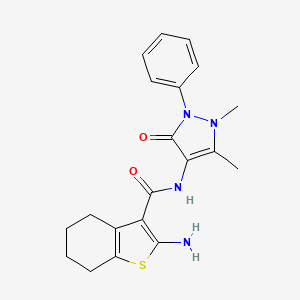
![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)
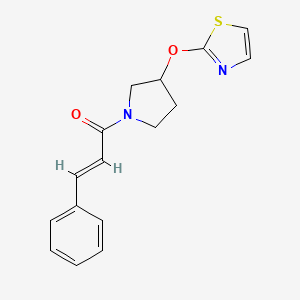
![2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2904518.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)

![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)
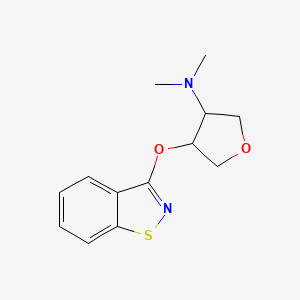
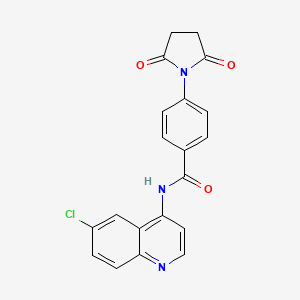
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
